molecular formula C9H6F3NO3 B8775508 3-[(Trifluoroacetyl)amino]benzoic acid CAS No. 4855-05-4

3-[(Trifluoroacetyl)amino]benzoic acid

Cat. No.: B8775508
CAS No.: 4855-05-4
M. Wt: 233.14 g/mol
InChI Key: OWVHKHGMKQTLGA-UHFFFAOYSA-N
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Description

3-[(Trifluoroacetyl)amino]benzoic acid is a fluorinated benzoic acid derivative with a trifluoroacetyl group (-COCF₃) attached to the amino substituent at the meta position of the benzene ring. Such structural features make it valuable in medicinal chemistry and materials science, particularly in the design of enzyme inhibitors or fluorinated probes. However, its synthesis and purification may face challenges due to the steric and electronic effects of the trifluoroacetyl group, which can influence solubility and stability .

Properties

CAS No.

4855-05-4

Molecular Formula

C9H6F3NO3

Molecular Weight

233.14 g/mol

IUPAC Name

3-[(2,2,2-trifluoroacetyl)amino]benzoic acid

InChI

InChI=1S/C9H6F3NO3/c10-9(11,12)8(16)13-6-3-1-2-5(4-6)7(14)15/h1-4H,(H,13,16)(H,14,15)

InChI Key

OWVHKHGMKQTLGA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C(F)(F)F)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3-[(Trifluoroacetyl)amino]benzoic acid with structurally related compounds, focusing on molecular features, physicochemical properties, and applications:

Compound Name Molecular Formula Substituent Position/Type Solubility Trends Key Applications/Notes Reference ID
3-[(Trifluoroacetyl)amino]benzoic acid C₉H₆F₃NO₃ -NHCOCF₃ at C3, -COOH at C1 Low solubility in polar solvents Potential enzyme inhibitor
4-[(Trifluoroacetyl)amino]benzoic acid C₉H₆F₃NO₃ -NHCOCF₃ at C4, -COOH at C1 Similar to meta isomer Positional isomer; altered bioactivity
3-{[2-(Trifluoromethyl)phenyl]amino}benzoic acid C₁₄H₁₀F₃NO₂ -NH(C₆H₄CF₃) at C3, -COOH at C1 Moderate in dioxane Fluorinated aryl amines for drug design
3-((4-(Trifluoromethyl)phenyl)amino)benzoic acid C₁₄H₁₀F₃NO₂ -NH(C₆H₄CF₃) at C3, -COOH at C1 Similar to above Bioactive intermediates
3-[(3-Oxo-1,3-dihydroisobenzofuran-1-yl)amino]benzoic acid C₁₅H₁₁NO₄ Isobenzofuranone-amino at C3, -COOH at C1 Crystalline, stabilized by H-bonds Structural studies, hydrogen bonding

Structural and Functional Differences

  • Trifluoroacetyl vs. Trifluoromethylphenylamino Groups: The trifluoroacetyl group (-COCF₃) in the target compound is more polar and electron-withdrawing than the trifluoromethylphenylamino group (-NH-C₆H₄-CF₃) in compounds from and . This difference impacts reactivity; for example, the trifluoroacetyl group may undergo hydrolysis more readily than the stable C-F bonds in trifluoromethylphenyl derivatives .

Physicochemical Properties

  • However, 1,4-dioxane shows better solvation for such compounds .
  • Crystallinity: The isobenzofuran-containing analog () forms stable crystals via O–H···O and N–H···O hydrogen bonds, a trait likely shared by 3-[(Trifluoroacetyl)amino]benzoic acid due to its -COOH and -NHCOCF₃ groups .

Q & A

Q. How do fluorinated substituents impact the compound’s interaction with biological membranes or protein targets?

  • Methodological Answer : Fluorine’s hydrophobic and electronegative properties enhance membrane permeability and binding affinity. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies interactions with target proteins. Comparative studies with non-fluorinated analogs isolate fluorine-specific effects .

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